molecular formula C14H26N2O3 B2912104 Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate CAS No. 2287275-22-1

Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate

Cat. No.: B2912104
CAS No.: 2287275-22-1
M. Wt: 270.373
InChI Key: BITAUHUNUXCZRI-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate is a chemical compound with a complex molecular structure. It belongs to the class of organic compounds known as carbamates, which are derivatives of carbamic acid. This compound is characterized by its unique spirocyclic structure, which includes an oxygen atom within the ring system, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carbonyl compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific biological targets makes it a useful tool for probing biological pathways and understanding disease mechanisms.

Medicine: In medicinal chemistry, this compound may be explored for its therapeutic potential. Its structural features could make it a candidate for drug development, particularly in the treatment of conditions involving enzyme dysregulation.

Industry: In the industrial sector, this compound may be used as a chemical intermediate in the production of various materials, such as polymers and coatings. Its unique properties can enhance the performance and stability of these materials.

Mechanism of Action

The mechanism by which tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl N-(3-oxo-1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate: This compound differs by the presence of a ketone group instead of a methylene group.

  • Tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate: This compound has a methyl group on the spirocyclic ring, altering its chemical properties.

Uniqueness: Tert-butyl N-(8-oxa-1-azaspiro[45]decan-3-ylmethyl)carbamate is unique due to its specific spirocyclic structure and the presence of the oxygen atom within the ring system

Properties

IUPAC Name

tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)15-9-11-8-14(16-10-11)4-6-18-7-5-14/h11,16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITAUHUNUXCZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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